molecular formula C12H8N4OS B7794614 7-phenyl-2-sulfanyl-8H-pteridin-4-one

7-phenyl-2-sulfanyl-8H-pteridin-4-one

Cat. No.: B7794614
M. Wt: 256.29 g/mol
InChI Key: UOCIWPKYGYRADP-UHFFFAOYSA-N
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Description

7-Phenyl-2-sulfanyl-8H-pteridin-4-one is a compound belonging to the pteridine family, which is known for its diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2-sulfanyl-8H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and alkylated derivatives, each with potential biological activities .

Scientific Research Applications

7-phenyl-2-sulfanyl-8H-pteridin-4-one has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-phenyl-2-sulfanyl-8H-pteridin-4-one stands out due to its specific sulfanyl group, which enhances its binding affinity to CDKs compared to other pteridine derivatives. This unique feature makes it a more potent inhibitor, offering better therapeutic potential .

Properties

IUPAC Name

7-phenyl-2-sulfanyl-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCIWPKYGYRADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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